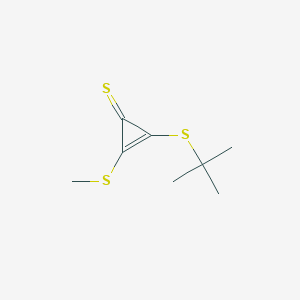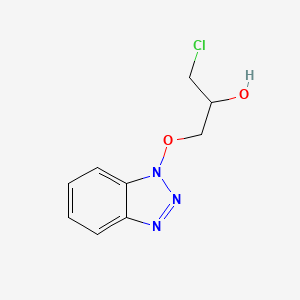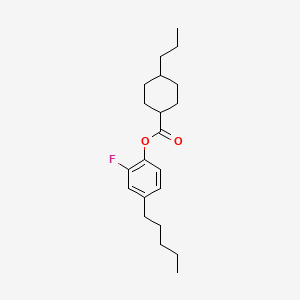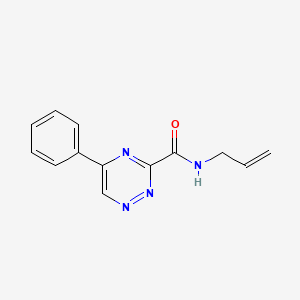
Dicyclohexyl(2-methylpropyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2-methylpropyl)alumane: is an organoaluminum compound characterized by the presence of two cyclohexyl groups and a 2-methylpropyl group attached to an aluminum atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2-methylpropyl)alumane can be synthesized through the reaction of cyclohexylaluminum dichloride with 2-methylpropylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexyl(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-methylpropyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: The compound itself can be used as a reducing agent in the presence of substrates like ketones and aldehydes.
Substitution: Reagents such as halogens and other organometallic compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides and substituted cyclohexyl or 2-methylpropyl derivatives.
Reduction: Reduced organic compounds such as alcohols and amines.
Substitution: Various substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dicyclohexyl(2-methylpropyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.
Industry: In the industrial sector, this compound is used in polymerization reactions, particularly in the production of polyolefins. It serves as a catalyst or co-catalyst in these processes, enhancing the efficiency and control of polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Contains two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used as a co-catalyst in polymerization reactions.
Uniqueness: Dicyclohexyl(2-methylpropyl)alumane is unique due to the presence of bulky cyclohexyl groups and a branched 2-methylpropyl group. These groups provide significant steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the combination of cyclohexyl and 2-methylpropyl groups offers a distinct electronic environment around the aluminum center, differentiating it from other organoaluminum compounds.
Eigenschaften
| 93100-85-7 | |
Molekularformel |
C16H31Al |
Molekulargewicht |
250.40 g/mol |
IUPAC-Name |
dicyclohexyl(2-methylpropyl)alumane |
InChI |
InChI=1S/2C6H11.C4H9.Al/c2*1-2-4-6-5-3-1;1-4(2)3;/h2*1H,2-6H2;4H,1H2,2-3H3; |
InChI-Schlüssel |
YLPLNKTUAINEKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)


